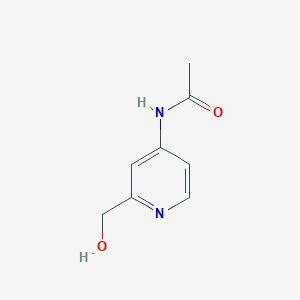

2-Hydroxymethyl-4-acetylaminopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-[2-(hydroxymethyl)pyridin-4-yl]acetamide |

InChI |

InChI=1S/C8H10N2O2/c1-6(12)10-7-2-3-9-8(4-7)5-11/h2-4,11H,5H2,1H3,(H,9,10,12) |

InChI Key |

PNJPVEWKTYHGDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxymethyl 4 Acetylaminopyridine

Strategies for the Construction of the 2-Hydroxymethyl-4-acetylaminopyridine Scaffold

The fundamental challenge in synthesizing this compound lies in the regioselective introduction of three different functional groups onto the pyridine (B92270) ring. The strategic approaches to constructing this scaffold can be broadly categorized into two main pathways:

Ring-closing reactions: This approach involves the condensation of acyclic precursors to form the pyridine ring with the required substituents already in place or in a form that can be easily converted to the desired functional groups. While versatile, this method can sometimes lead to challenges in controlling the regiochemistry of the final product.

Pyridine ring modification: This is a more common strategy that starts with a readily available, pre-formed pyridine derivative. The synthesis then proceeds by the sequential introduction or modification of functional groups at the C-2, C-4, and C-5 positions. The order of these functionalization steps is crucial to avoid unwanted side reactions and to achieve the desired substitution pattern.

The choice of strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the need for specific regiochemical and stereochemical control.

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound is most practically achieved through the derivatization of key pyridine intermediates. These routes offer a more controlled and often higher-yielding approach compared to de novo ring synthesis.

Synthesis from 2-Hydroxymethyl-4-aminopyridine Intermediates

A highly convergent and logical approach to this compound involves the acetylation of the amino group of a 2-Hydroxymethyl-4-aminopyridine precursor. This method benefits from the direct installation of the acetylamino group in the final step.

The key intermediate, 2-Hydroxymethyl-4-aminopyridine, can be synthesized through various methods, often starting from a more readily available substituted pyridine. Once this intermediate is obtained, the final step is the selective N-acetylation of the 4-amino group. This transformation is typically achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction conditions need to be carefully controlled to favor N-acetylation over O-acetylation of the primary alcohol at the 2-position. The use of a suitable base and solvent system is critical for achieving high selectivity and yield. While the amino group is generally more nucleophilic than the hydroxyl group, protection of the hydroxyl group may be necessary in some cases to ensure exclusive N-acetylation.

Table 1: Plausible Reaction Scheme for Synthesis from 2-Hydroxymethyl-4-aminopyridine

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Substituted Pyridine | Multi-step synthesis | 2-Hydroxymethyl-4-aminopyridine |

| 2 | 2-Hydroxymethyl-4-aminopyridine | Acetic anhydride, Pyridine, 0 °C to rt | This compound |

Synthesis from 4-Acetylaminopyridine Derivatives and Functionalization at the 2-Position

An alternative strategy commences with a 4-acetylaminopyridine derivative and focuses on the introduction of the hydroxymethyl group at the 2-position. This approach can be more challenging due to the potential for multiple reactive sites on the pyridine ring.

Direct C-H hydroxymethylation of 4-acetylaminopyridine at the 2-position is a desirable but often difficult transformation to achieve with high regioselectivity. More commonly, this route would involve a multi-step sequence starting with a pre-functionalized pyridine. For instance, a 2-halo-4-acetylaminopyridine could serve as a key intermediate. The halogen at the 2-position can then be displaced by a hydroxymethyl group through various methods, such as a metal-catalyzed cross-coupling reaction with a suitable formaldehyde (B43269) equivalent or a nucleophilic substitution reaction with a protected hydroxymethyl source, followed by deprotection.

Another possibility involves the lithiation of a protected 4-acetylaminopyridine derivative at the 2-position, followed by quenching with formaldehyde. This requires careful control of reaction conditions to achieve selective deprotonation at the desired position.

Synthesis from Pyridine N-Oxides and Subsequent Functionalization

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines, particularly for functionalization at the 2- and 4-positions. semanticscholar.org A plausible route to this compound using this strategy would begin with the synthesis of 4-acetylaminopyridine-N-oxide.

The synthesis of 4-acetylaminopyridine can be achieved by the reduction of 4-nitropyridine-N-oxide with iron in the presence of a mineral acid to give 4-aminopyridine (B3432731), which is then acetylated with acetic anhydride. semanticscholar.org The resulting 4-acetylaminopyridine can then be oxidized to the corresponding N-oxide.

Once 4-acetylaminopyridine-N-oxide is obtained, the next step is the introduction of the hydroxymethyl group at the 2-position. The N-oxide functionality activates the C-2 position towards nucleophilic attack. One common method is the reaction of the N-oxide with acetic anhydride, which can lead to the formation of a 2-acetoxymethylpyridine derivative. Subsequent hydrolysis of the acetate (B1210297) ester would then yield the desired 2-hydroxymethyl group. The final step would be the deoxygenation of the N-oxide to afford this compound.

Table 2: Plausible Reaction Scheme for Synthesis from Pyridine N-Oxide

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Pyridine | Oxidation | Pyridine N-Oxide |

| 2 | Pyridine N-Oxide | Nitration | 4-Nitropyridine-N-oxide |

| 3 | 4-Nitropyridine-N-oxide | Fe, Mineral Acid | 4-Aminopyridine |

| 4 | 4-Aminopyridine | Acetic anhydride | 4-Acetylaminopyridine |

| 5 | 4-Acetylaminopyridine | Peracid (e.g., m-CPBA) | 4-Acetylaminopyridine-N-oxide |

| 6 | 4-Acetylaminopyridine-N-oxide | Acetic anhydride, heat | 2-Acetoxymethyl-4-acetylaminopyridine |

| 7 | 2-Acetoxymethyl-4-acetylaminopyridine | Base- or acid-catalyzed hydrolysis | This compound |

Stereoselective Synthesis Approaches to Analogues of the Chemical Compound

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, where either the hydroxymethyl group is replaced by a stereogenic carbinol center or additional chiral substituents are present on the pyridine ring or its side chains.

The asymmetric synthesis of chiral pyridine derivatives is a rapidly developing field. Key strategies that could be applied to the synthesis of analogues of this compound include:

Use of Chiral Catalysts: Enantioselective reactions catalyzed by chiral transition metal complexes or organocatalysts can be employed to introduce stereocenters. For example, the asymmetric reduction of a 2-acylpyridine derivative could provide a chiral secondary alcohol at the 2-position.

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids or carbohydrates, the pyridine ring can be constructed with inherent stereochemistry.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the pyridine ring or a precursor can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to afford the enantiomerically enriched product.

These approaches would allow for the synthesis of a diverse range of chiral analogues of this compound, which could be valuable for structure-activity relationship studies in various applications.

Catalytic Transformations in the Synthesis of this compound

Modern catalytic methods offer powerful tools for the efficient and selective synthesis of functionalized pyridines, including this compound. These transformations can streamline synthetic routes by enabling direct C-H functionalization, thus avoiding the need for pre-functionalized starting materials.

Key catalytic transformations relevant to the synthesis of this compound include:

Catalytic C-H Activation/Hydroxymethylation: Transition metal-catalyzed C-H activation is a powerful strategy for the direct introduction of functional groups onto the pyridine ring. While challenging, the development of catalysts for the regioselective C-2 hydroxymethylation of a 4-substituted pyridine would be a highly efficient approach.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes can offer a green and highly selective alternative to traditional chemical methods. For example, a biocatalytic oxidation of a 2-methyl group to a hydroxymethyl group could be a key step in the synthesis.

Catalytic Reduction/Oxidation: Catalytic methods for the selective reduction of a nitro group to an amino group (as in the synthesis from 4-nitropyridine-N-oxide) or the selective oxidation of a methyl group are well-established and play a crucial role in many synthetic routes.

The application of these catalytic methods can lead to more sustainable and atom-economical syntheses of this compound and its derivatives.

Late-Stage Diversification Strategies for the Chemical Compound

Late-stage diversification refers to the process of introducing chemical modifications to a complex molecule, such as a drug candidate or a key intermediate, in the final steps of its synthesis. nih.gov This approach is highly valuable in medicinal chemistry for rapidly generating a library of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. For this compound, several late-stage diversification strategies can be envisioned, primarily targeting the pyridine ring and the existing functional groups.

The pyridine ring of this compound has three available positions for functionalization: C3, C5, and C6. Given the electron-donating nature of the amino and hydroxymethyl substituents, the pyridine ring is activated towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring must be considered. However, modern cross-coupling methodologies and C-H activation strategies offer powerful tools for the late-stage functionalization of such heterocyclic systems.

C-H Functionalization:

Direct C-H functionalization represents a highly efficient and atom-economical approach for late-stage diversification. For the pyridine core of this compound, transition-metal-catalyzed C-H activation could be employed to introduce a variety of substituents. For instance, palladium-catalyzed C-H arylation or alkenylation could be used to install aryl or vinyl groups at the C3, C5, or C6 positions. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents and the choice of catalyst and ligands. Similarly, rhodium or ruthenium-catalyzed C-H activation could facilitate the introduction of alkyl or other functional groups.

Modification of Existing Functional Groups:

The hydroxymethyl group at the C2 position and the acetylamino group at the C4 position also serve as handles for late-stage diversification.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be further elaborated through various chemical transformations. For example, the aldehyde could undergo Wittig reactions, reductive aminations, or aldol (B89426) condensations to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid could be converted to esters or amides, allowing for the introduction of a wide range of functional groups.

Acetylamino Group: The amide bond of the acetylamino group is generally stable, but it can be hydrolyzed back to the primary amine under certain conditions. This would allow for the introduction of different acyl groups or other functionalities through reaction with the free amine. Furthermore, the nitrogen of the acetylamino group could potentially be a site for further functionalization, although this is generally less common.

The strategic application of these late-stage diversification techniques would enable the generation of a diverse library of analogues of this compound, which could be valuable for exploring its potential applications in various fields of chemical and biological research.

Table 4: Potential Late-Stage Diversification Strategies

| Strategy | Target Position/Group | Potential Modifications |

| C-H Arylation/Alkenylation | C3, C5, C6 | Introduction of aryl or vinyl groups |

| C-H Alkylation | C3, C5, C6 | Introduction of alkyl groups |

| Oxidation of Hydroxymethyl Group | C2-CH2OH | Conversion to aldehyde or carboxylic acid |

| Esterification/Amidation | C2-COOH (from oxidation) | Formation of esters or amides |

| Wittig Reaction/Reductive Amination | C2-CHO (from oxidation) | Carbon-carbon and carbon-nitrogen bond formation |

| Hydrolysis of Acetylamino Group | C4-NHCOCH3 | Regeneration of the amino group for further functionalization |

Chemical Reactivity and Derivatization of 2 Hydroxymethyl 4 Acetylaminopyridine

Reactivity Profile of the Hydroxymethyl Moiety in 2-Hydroxymethyl-4-acetylaminopyridine

The hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine (B92270) ring is a primary alcohol, making it a key site for various derivatization reactions. Its reactivity is central to the synthesis of more complex molecules.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can readily undergo esterification and etherification, common reactions for primary alcohols.

Esterification: This reaction involves the treatment of the hydroxymethyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This process is often catalyzed by an acid or a coupling agent. For instance, the reaction with acetic anhydride (B1165640) would yield 2-acetoxymethyl-4-acetylaminopyridine. These reactions are crucial for creating prodrugs, where the ester linkage can be designed to be cleaved in vivo by esterase enzymes.

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This pathway allows for the introduction of a wide variety of alkyl or aryl groups, modifying the compound's steric and electronic properties.

Oxidation and Reduction Chemistry of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation:

To Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can selectively oxidize the primary alcohol to an aldehyde, yielding 2-formyl-4-acetylaminopyridine.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the hydroxymethyl group directly to a carboxylic acid, forming 4-acetylaminopyridine-2-carboxylic acid.

These transformations are valuable in synthetic chemistry, as aldehydes and carboxylic acids are versatile functional groups for further modifications, such as the formation of imines, amides, or other carbon-carbon bonds.

Reduction: The hydroxymethyl group is already in a relatively reduced state. Further reduction would involve the complete removal of the hydroxyl group to yield a methyl group (2-methyl-4-acetylaminopyridine). This can be a challenging transformation but can be achieved through methods like Barton-McCombie deoxygenation.

Reactivity of the Acetylamino Group in this compound

The acetylamino group (-NHCOCH₃) is an amide functional group that influences the electronic properties of the pyridine ring and can also be a site for chemical reactions.

Hydrolysis Reactions of the Amide Linkage

The amide bond of the acetylamino group can be hydrolyzed under acidic or basic conditions to yield 4-amino-2-hydroxymethylpyridine. rsc.org This reaction removes the acetyl protecting group, revealing a primary amino group which is a key functional handle for further derivatization. The rate of hydrolysis is dependent on factors such as pH and temperature. rsc.org

| Reaction | Conditions | Product |

| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 4-Amino-2-hydroxymethylpyridine |

Modifications and Substitutions at the Acetylamino Nitrogen

While the amide nitrogen is generally less nucleophilic than an amine, it can still undergo certain reactions. Under strongly basic conditions, the amide proton can be removed to form an anion, which can then be alkylated. However, reactions at this position are less common compared to the hydroxymethyl group or the pyridine ring itself.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iq This inherent electronic nature makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack. uoanbar.edu.iq The substituents on the ring, however, significantly modulate this reactivity.

Influence of Substituents:

Acetylamino Group (-NHCOCH₃): This is an electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This donation can help to activate the ring towards electrophilic substitution to some extent, compared to unsubstituted pyridine.

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly electron-donating.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the pyridine nitrogen, electrophilic substitution reactions (such as nitration, sulfonation, and halogenation) are difficult and require harsh conditions. uoanbar.edu.iq When they do occur, the substitution is directed to the 3- and 5-positions, which are meta to the nitrogen atom and are the positions of highest electron density. uoanbar.edu.iqquora.com The activating effect of the acetylamino group at position 4 would further favor substitution at the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently reactive towards nucleophiles, especially at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com In this compound, positions 2 and 4 are already substituted. Nucleophilic attack is most likely to occur if there is a good leaving group on the ring. For example, if the hydroxyl group of the hydroxymethyl moiety is converted into a better leaving group (like a tosylate), it can be displaced by a nucleophile. Similarly, derivatization of the pyridine nitrogen to form a pyridinium salt greatly enhances its susceptibility to nucleophilic attack. mdpi.com

| Position on Pyridine Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |

| 2 | Disfavored | Favored | Electron-deficient position due to proximity to ring nitrogen. uoanbar.edu.iqquora.com |

| 3 | Favored | Disfavored | Highest electron density in the ring. uoanbar.edu.iqquora.com |

| 4 | Disfavored | Favored | Electron-deficient position due to resonance effects of the ring nitrogen. uoanbar.edu.iqquora.com |

| 5 | Favored | Disfavored | Highest electron density in the ring. uoanbar.edu.iqquora.com |

| 6 | Disfavored | Favored | Electron-deficient position due to proximity to ring nitrogen. uoanbar.edu.iqquora.com |

Directed Derivatization Strategies for this compound Analogues

The presence of a primary alcohol (the hydroxymethyl group) and a secondary amide (the acetylamino group) on the pyridine core of this compound offers specific handles for directed chemical modifications. These strategies aim to introduce new functionalities to the molecule, thereby creating analogues with tailored properties. Such modifications can be designed to enhance analytical detection or to enable targeted biological investigations.

Introduction of Chromophores and Fluorophores for Analytical Enhancement

The attachment of chromophores (light-absorbing molecules) or fluorophores (fluorescent molecules) to this compound can significantly improve its detectability and quantification in various analytical techniques. This is particularly useful in biological and chemical assays where high sensitivity is required.

The hydroxymethyl group is a prime site for such modifications. It can be readily derivatized through esterification or etherification reactions with chromophoric or fluorophoric moieties that possess a carboxylic acid or an activated halide, respectively. For instance, a reaction with a fluorescent carboxylic acid in the presence of a coupling agent would yield a fluorescent ester analogue.

Table 1: Potential Chromophoric and Fluorophoric Groups for Derivatization

| Type | Example Moiety | Potential Attachment Point | Resulting Linkage |

| Chromophore | p-Nitrophenyl | Hydroxymethyl group | Ester or Ether |

| Chromophore | Dinitrophenyl | Hydroxymethyl group | Ester or Ether |

| Fluorophore | Dansyl chloride | Hydroxymethyl group | Sulfonate Ester |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Amino group (after deacetylation) | Thiourea |

Formation of Covalent Conjugates for Targeted Studies

To investigate the interaction of this compound or its analogues with specific biological targets, it can be covalently linked to other molecules, such as peptides, proteins, or other small molecules. This strategy allows for the creation of probes for target identification, imaging, or for studying mechanisms of action.

The hydroxymethyl group can be activated, for example, by conversion to a leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nucleophilic group on the targeting molecule. Alternatively, the hydroxymethyl group can be oxidized to an aldehyde, which can then undergo reductive amination with an amino group on the targeting molecule to form a stable amine linkage.

Table 2: Potential Strategies for Covalent Conjugate Formation

| Activation of this compound | Targeting Molecule Functional Group | Resulting Covalent Linkage |

| Tosylation/Mesylation of hydroxymethyl group | Amine, Thiol, Hydroxyl | Amine, Thioether, Ether |

| Oxidation of hydroxymethyl to aldehyde | Amine | Secondary Amine |

| --- | --- | --- |

This table outlines potential chemical strategies for conjugation. The successful implementation would depend on the specific properties of the targeting molecule and the reaction conditions.

Structure Activity Relationship Sar Studies of 2 Hydroxymethyl 4 Acetylaminopyridine and Its Analogues

Influence of the 2-Hydroxymethyl Group on Molecular Interactions

The 2-hydroxymethyl group (-CH₂OH) plays a pivotal role in the molecular interactions of 2-Hydroxymethyl-4-acetylaminopyridine and its analogues. This functional group, with its inherent polarity and capacity for hydrogen bonding, can significantly influence the binding affinity and selectivity of these compounds for their biological targets.

Key Research Findings:

Hydrogen Bonding: The hydroxyl group of the 2-hydroxymethyl moiety can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and directional interactions with amino acid residues in the binding pockets of proteins and enzymes. These interactions are crucial for the stable anchoring of the molecule within the active site.

Solubility and Bioavailability: The presence of the hydroxymethyl group can enhance the water solubility of the parent molecule, a critical factor for its pharmacokinetic profile. Improved solubility often translates to better absorption and distribution in biological systems.

Conformational Flexibility: The single bond between the pyridine (B92270) ring and the hydroxymethyl group allows for rotational flexibility. This conformational freedom can enable the molecule to adopt an optimal orientation for binding to its target, thereby maximizing intermolecular interactions.

Scaffold for Further Derivatization: The hydroxyl group serves as a convenient handle for chemical modification. It can be readily derivatized to introduce other functional groups, allowing for the systematic exploration of the chemical space around this position and the optimization of biological activity.

Table 1: Potential Molecular Interactions involving the 2-Hydroxymethyl Group

| Interaction Type | Description | Potential Impact on Activity |

| Hydrogen Bond Donor | The hydroxyl proton can be donated to an electronegative atom (e.g., oxygen, nitrogen) on the receptor. | Increased binding affinity and specificity. |

| Hydrogen Bond Acceptor | The lone pairs of electrons on the hydroxyl oxygen can accept a proton from a donor group on the receptor. | Enhanced binding and stabilization of the ligand-receptor complex. |

| van der Waals Interactions | The methylene (B1212753) group can engage in non-polar interactions with hydrophobic residues in the binding pocket. | Contribution to the overall binding energy. |

| Dipole-Dipole Interactions | The polar C-O and O-H bonds can interact with polar groups on the receptor. | Orientation and stabilization of the molecule within the active site. |

Impact of the 4-Acetylamino Group on Molecular Recognition and Biological Activity

The 4-acetylamino group (-NHCOCH₃) is another key determinant of the biological activity of this compound analogues. This group combines the features of an amino group and a carbonyl group, enabling a diverse range of molecular interactions that are critical for molecular recognition.

Key Research Findings:

Hydrogen Bonding: The amide functionality of the acetylamino group possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This allows for the formation of multiple hydrogen bonds with the biological target, significantly contributing to the binding affinity.

Steric Influence: The size and orientation of the acetylamino group can play a role in the steric complementarity between the ligand and its binding site. Modifications to the acetyl group can be used to probe the steric requirements of the receptor.

Lipophilicity: The acetylamino group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its intracellular target.

Table 2: Influence of the 4-Acetylamino Group on Molecular Properties and Interactions

| Feature | Description | Consequence for Biological Activity |

| Amide N-H | Acts as a hydrogen bond donor. | Can form crucial interactions with acceptor groups on the receptor. |

| Amide C=O | Acts as a hydrogen bond acceptor. | Can interact with donor groups on the receptor, contributing to binding. |

| Electron-withdrawing nature | Reduces the electron density of the pyridine ring. | Modulates the pKa of the pyridine nitrogen and influences electrostatic interactions. |

| Potential for π-stacking | The amide bond can participate in π-stacking interactions with aromatic residues. | Can contribute to the stabilization of the ligand-receptor complex. |

Substituent Effects on the Pyridine Core and Their Contribution to SAR

The pyridine ring serves as the central scaffold for this compound and its analogues. The introduction of various substituents at different positions on this heterocyclic core can profoundly alter the physicochemical properties and biological activity of the resulting compounds.

Key Research Findings:

Electronic Modulation: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the pyridine ring, making the ring nitrogen more basic. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density and basicity. These changes can significantly impact the ability of the pyridine nitrogen to participate in hydrogen bonding or ionic interactions.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either prevent or promote favorable binding conformations. Bulky substituents can be used to probe the size and shape of the receptor's binding pocket.

Positional Isomerism: The biological activity can be highly sensitive to the position of substituents on the pyridine ring. For example, a substituent at the 3-position may have a completely different effect on activity compared to the same substituent at the 5- or 6-position due to the different electronic and steric environments.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives aims to identify the low-energy, biologically active conformations that are responsible for interacting with the target receptor.

Key Research Findings:

Rotational Barriers: The rotational barriers around the single bonds connecting the 2-hydroxymethyl and 4-acetylamino groups to the pyridine ring determine the accessible conformations of the molecule. Computational methods can be used to calculate these energy barriers and identify the most stable rotamers.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the 2-hydroxymethyl group and the 4-acetylamino group or the pyridine nitrogen can significantly influence the preferred conformation. Such interactions can lock the molecule into a more rigid and pre-organized state for receptor binding.

Correlation with Activity: By comparing the preferred conformations of active and inactive analogues, it is possible to deduce the specific spatial arrangement of functional groups that is required for optimal biological activity. This information is invaluable for the design of new compounds with improved potency and selectivity.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.

Key Approaches and Findings:

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for a set of analogues with known biological activities.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build a QSAR model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Predictive Power: A validated QSAR model can be used to predict the biological activity of newly designed, untested compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Interpretation of Models: The descriptors that are found to be most significant in the QSAR model can provide insights into the key structural features that are important for activity, thus guiding the rational design of more potent analogues.

Table 3: Common Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP, Polar surface area (PSA) | Indicates the lipophilicity and membrane permeability of the molecule. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the molecule. |

Mechanistic Investigations of 2 Hydroxymethyl 4 Acetylaminopyridine at the Molecular and Cellular Level

Elucidation of Molecular Target Interactions

Comprehensive studies detailing the direct molecular targets of 2-Hydroxymethyl-4-acetylaminopyridine are not presently available. Research into its binding and interaction with specific enzymes, receptors, and nucleic acids remains an area for future investigation.

There is currently no specific data available in the scientific literature detailing the binding or inhibition of Protein Kinase C (PKC) or aminoacyl-tRNA synthetases by this compound. While derivatives of 4-aminopyridine (B3432731) have been shown to stimulate PKC activity, this is an indirect effect dependent on Na+ channel activity and has not been specifically demonstrated for the 2-hydroxymethyl-4-acetylamino derivative. nih.gov The broad field of aminoacyl-tRNA synthetase inhibitors is an active area of research for antimicrobial and other therapeutic agents; however, no studies have specifically implicated this compound in this context. nih.govnih.govrsc.orgmdpi.comrsc.orgnih.gov

Scientific literature lacks specific studies on the interaction of this compound with any particular cellular receptors. Therefore, its receptor interaction dynamics, including binding affinities and activation or antagonism profiles, remain uncharacterized.

There are no available studies that have investigated the potential for this compound to bind to or modulate the structure or function of DNA or RNA.

Cellular Pathway Modulation by this compound and its Analogues

The effects of this compound on intracellular signaling cascades and mechanisms of cellular homeostasis are not well-documented. The absence of defined molecular targets makes it difficult to predict which cellular pathways might be affected by this compound.

Specific signal transduction cascades that are modulated by this compound have not been identified in the current scientific literature.

There is no available research data on the effects of this compound on cellular homeostasis or its ability to induce or mitigate cellular stress responses.

In Vitro Studies on Cellular Processes (e.g., cell proliferation, apoptosis, oxidative stress)

Extensive literature searches for in vitro studies investigating the effects of this compound on cellular processes such as cell proliferation, apoptosis, and oxidative stress did not yield any specific results for this compound. Currently, there is no publicly available scientific literature detailing the impact of this compound on these fundamental cellular mechanisms.

While research exists on the biological activities of various pyridine (B92270) and acetamide (B32628) derivatives, the specific cellular effects of the this compound structure have not been reported. Scientific inquiry into the potential of this compound to modulate cell growth, induce programmed cell death, or affect cellular oxidative balance remains an unexplored area of research.

Therefore, no data tables or detailed research findings on the in vitro cellular processes affected by this compound can be provided at this time.

Computational Chemistry and Theoretical Studies of 2 Hydroxymethyl 4 Acetylaminopyridine

Quantum Chemical Characterization of the Chemical Compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods provide a framework for understanding its geometry, electronic structure, and reactivity.

Optimization of Geometrical Structures and Conformational Analysis

The first step in the computational characterization of 2-Hydroxymethyl-4-acetylaminopyridine involves the optimization of its geometrical structure. This process identifies the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Theoretical studies on similar pyridine (B92270) derivatives have utilized DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to determine optimized bond lengths, bond angles, and dihedral angles. For instance, in a study of (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the calculated bond lengths and angles were found to be in close agreement with standard values, confirming the reliability of the computational approach. scispace.com

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds in its hydroxymethyl and acetylamino side chains. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of various low-energy conformers and the energy barriers between them. Such analyses, as demonstrated in studies of lovastatin, can reveal the preferred conformations in different environments, such as in the gas phase versus the bulk crystal. mdpi.com

Table 1: Representative Theoretical Geometrical Parameters for a Pyridine Derivative (Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-O (hydroxymethyl) | ~1.43 Å | |

| C=O (acetylamino) | ~1.23 Å | |

| N-H (acetylamino) | ~1.01 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| O-C-H (hydroxymethyl) | ~109.5° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a fundamental concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.euyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies higher stability. acadpubl.eumalayajournal.org For pyridine derivatives, the HOMO is often localized on the pyridine ring and the substituent groups, while the LUMO may also be distributed over the aromatic system. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps in identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the hydroxymethyl and acetylamino groups, as well as the nitrogen atom of the pyridine ring, would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and the amide group, would represent regions of positive potential, prone to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the concept, as specific data for this compound is not available in the searched literature.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)

To quantify the reactivity of different atomic sites within a molecule, various chemical reactivity descriptors can be calculated. Mulliken atomic charges provide an estimation of the partial charge on each atom, offering insights into the electrostatic interactions. researchgate.net

Fukui functions are more sophisticated descriptors derived from DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net By analyzing the changes in electron density upon the addition or removal of an electron, these functions can pinpoint which atoms are most likely to participate in a chemical reaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with other molecules, such as proteins.

Ligand-Protein Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for estimating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. Although specific docking studies for this compound were not found, the general procedure involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. nih.gov The results are typically reported as a binding energy or docking score, with lower values indicating a more favorable interaction.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, can reveal its conformational stability and the dynamics of its interactions. nih.govresearchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure from a reference structure over time, indicating its stability. nih.gov The Root Mean Square Fluctuation (RMSF) can also be calculated for each atom to identify the most flexible regions of the molecule. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and analyze the persistence of intermolecular interactions, such as hydrogen bonds, over the simulation time. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (RS)-(4-bromophenyl)(pyridin-2-yl)methanol |

Advanced Computational Methodologies Applied to Pyridine-Based Systems (e.g., DFT, QM/MM)

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of pyridine derivatives at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are instrumental in elucidating complex chemical phenomena, offering insights that complement experimental studies. While specific computational studies on this compound are not extensively documented in publicly available literature, the application of these methods to structurally related pyridine systems provides a clear framework for how its properties can be theoretically investigated.

Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is used to calculate a variety of properties of pyridine derivatives, including optimized geometries, electronic energies, and the distribution of electron density. iiste.orgias.ac.in Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d) or 6-311++G** to achieve a balance between computational cost and accuracy. researchgate.netias.ac.in

Theoretical investigations on pyridine derivatives often involve the calculation of key quantum chemical descriptors. These descriptors help in understanding the reactivity and stability of the molecules.

Table 1: Key Quantum Chemical Descriptors Calculated for Pyridine Derivatives using DFT

| Descriptor | Description | Typical Application in Pyridine Systems |

| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and electronic stability. iiste.org |

| Global Reactivity Parameters | Includes electronegativity, chemical hardness, and global electrophilicity index. | These parameters, derived from HOMO and LUMO energies, are used to predict the overall reactivity of the molecule. iiste.org |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and hyperconjugative interactions within a molecule. | NBO analysis can reveal the stabilizing interactions between different parts of a pyridine derivative. tandfonline.com |

| Nucleus-Independent Chemical Shift (NICS) | A magnetic criterion used to assess the aromaticity of a cyclic system. | NICS calculations can quantify the aromatic character of the pyridine ring and how it is affected by substituents. researchgate.net |

DFT is also extensively used to simulate vibrational spectra (IR and Raman). The calculated frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of spectral bands and to confirm molecular structures. researchgate.net For instance, studies on substituted pyridines have successfully used DFT to correlate calculated vibrational modes with experimental spectra. researchgate.net

Furthermore, DFT calculations are employed to determine thermochemical properties like the heat of formation. researchgate.netresearchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in conjunction with DFT to achieve high accuracy in these calculations. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying pyridine derivatives in complex environments, such as in solution or within a biological system like an enzyme active site, QM/MM methods offer a powerful approach. nih.govchemrxiv.org In a QM/MM simulation, the system is partitioned into two regions: the chemically active part (e.g., the pyridine derivative and its immediate interacting partners), which is treated with a high-level QM method like DFT, and the surrounding environment (e.g., solvent molecules or the rest of the protein), which is described by a more computationally efficient MM force field. chemrxiv.orgmdpi.com

This hybrid approach allows for the detailed study of reaction mechanisms, binding energies, and electronic properties in a condensed-phase environment, which would be computationally prohibitive with a full QM treatment. utdallas.edu

Table 2: Applications of QM/MM in the Study of Pyridine-Based Systems

| Application | Description | Example |

| Enzyme Catalysis and Inhibition | Elucidating the mechanism of enzyme-catalyzed reactions or the covalent inhibition of enzymes by pyridine-containing molecules. | Studying the inhibition of proteases where a pyridine derivative acts as an inhibitor. chemrxiv.org |

| Binding Free Energy Calculations | Determining the free energy of binding between a pyridine derivative and a biological target. | Assessing the binding affinity of a potential drug candidate with its protein target. mdpi.com |

| Spectroscopy in Solution | Simulating electronic absorption spectra and other spectroscopic properties in the presence of solvent molecules. | Predicting how the absorption spectrum of a pyridine derivative changes from the gas phase to a solvent environment. nih.gov |

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a well-known QM/MM implementation that has been successfully applied to various chemical systems. utdallas.edu The choice of the QM level and the MM force field is crucial for the accuracy of QM/MM simulations. For the QM region, methods like B3LYP or other hybrid functionals are often used, while standard force fields like AMBER or CHARMM are employed for the MM part. mdpi.comutdallas.edu

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation of 2 Hydroxymethyl 4 Acetylaminopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

For a molecule like 2-Hydroxymethyl-4-acetylaminopyridine, ¹H NMR would reveal distinct signals for each unique proton. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the positions of the hydroxymethyl and acetylamino substituents. The methylene (B1212753) protons of the hydroxymethyl group and the methyl protons of the acetyl group would each give rise to characteristic signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.8 - 8.2 | 110 - 115 |

| Pyridine-H5 | 7.0 - 7.4 | 108 - 112 |

| Pyridine-H6 | 8.3 - 8.7 | 148 - 152 |

| -CH₂OH | 4.5 - 4.9 | 60 - 65 |

| -NHCOCH₃ | 2.0 - 2.4 | 23 - 27 |

| -NHCOCH₃ | 9.5 - 10.5 (Amide NH) | - |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C4 | - | 145 - 150 |

| -NHCOCH₃ (C=O) | - | 168 - 172 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern of the molecule under ionization in the mass spectrometer can also offer valuable structural information. For instance, the cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, or the loss of the acetyl group, would produce characteristic fragment ions. These fragmentation pathways can help to confirm the identity of the compound and its derivatives.

In mechanistic studies, MS can be used to monitor the progress of reactions involving this compound by detecting the disappearance of reactants and the appearance of intermediates and products. Furthermore, in biological systems, MS is an indispensable tool for identifying potential metabolites of the compound by detecting molecules with modified masses corresponding to metabolic transformations such as oxidation or conjugation.

Table 2: Expected Mass Spectrometry Data for this compound (C₈H₁₀N₂O₂)

| Parameter | Expected Value |

|---|---|

| Molecular Weight | 166.18 g/mol |

| Monoisotopic Mass | 166.0742 u |

| [M+H]⁺ Ion (m/z) | 167.0815 |

| [M+Na]⁺ Ion (m/z) | 189.0634 |

| Common Fragment Ion (Loss of -CH₂OH) | 135.0553 |

X-ray Crystallography for Precise Structural Determination of the Chemical Compound and its Complexes

Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and can influence the physical properties of the compound. For instance, hydrogen bonds could form between the hydroxyl group, the amide N-H, and the pyridine nitrogen atom of adjacent molecules.

When this compound is part of a larger complex, for example, when coordinated to a metal ion or bound to a protein, X-ray crystallography can be used to determine the precise structure of the entire assembly. This provides invaluable insights into the nature of the interactions between the compound and its binding partner.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Interaction Site Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the amide group, and the C-N and C=C/C=N stretching vibrations of the substituted pyridine ring.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the aromatic ring vibrations are often strong in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. Changes in the vibrational frequencies upon complexation or reaction can be used to identify the sites of interaction within the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amide (-NHCOCH₃) | N-H Stretch | 3100 - 3500 |

| Amide (-NHCOCH₃) | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide (-NHCOCH₃) | N-H Bend (Amide II) | 1510 - 1570 |

| Pyridine Ring | C=C / C=N Stretches | 1400 - 1600 |

Applications of 2 Hydroxymethyl 4 Acetylaminopyridine in Advanced Organic Synthesis and Materials Science

The Chemical Compound as a Versatile Synthetic Building Block

2-Hydroxymethyl-4-acetylaminopyridine serves as a highly adaptable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. Simultaneously, the acetylamino group can influence the electronic properties of the pyridine (B92270) ring and direct further substitutions.

The synthesis of various pyridine derivatives often starts from simpler precursors. For instance, the preparation of related compounds like N-(4-methylpyridin-2-yl)-acetamide involves the acetylation of the corresponding aminopyridine. While a direct synthesis for this compound is not widely documented in readily available literature, its structural motifs are present in a variety of synthesized molecules, suggesting its accessibility through established synthetic routes. The general synthetic pathways to substituted pyridines often involve multi-step reactions, starting from commercially available pyridine derivatives.

The strategic placement of the hydroxymethyl and acetylamino groups allows for sequential modifications, making it a valuable intermediate in the construction of more complex molecules. This versatility is a key attribute for its use in combinatorial chemistry and the development of compound libraries.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The pyridine ring is a core component of many biologically active heterocyclic compounds. This compound is an ideal precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. The functional groups on the pyridine ring can participate in various cyclization reactions to form bicyclic and polycyclic structures.

For example, the hydroxymethyl group can be transformed to set the stage for intramolecular reactions. Following oxidation to an aldehyde, it can undergo condensation with a suitable partner to form a new ring. The acetylamino group, after hydrolysis to the free amine, can also participate in cyclization reactions, for instance, by reacting with a,ß-unsaturated ketones or esters to form fused pyrimidinone or other nitrogen-containing heterocyclic systems.

The synthesis of complex heterocyclic scaffolds often relies on the strategic functionalization of simpler building blocks. Pyridine derivatives, in general, are extensively used for this purpose. The ability to construct intricate molecular architectures from this compound highlights its importance in the synthesis of novel compounds with potential biological activities. The development of new synthetic methodologies for creating diverse heterocyclic structures is an active area of research. nih.gov

Role in the Development of Ligands for Coordination Chemistry

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The substituents on the pyridine ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, magnetic properties, and photophysical behavior. nih.gov

This compound is a bidentate ligand, capable of coordinating to a metal ion through both the pyridine nitrogen and the oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring. researchgate.net The acetylamino group can further influence the ligand's properties through electronic effects and potential hydrogen bonding interactions within the coordination sphere.

The resulting metal complexes can find applications in various fields, including:

Catalysis: As catalysts for a variety of organic transformations, such as oxidations, reductions, and cross-coupling reactions.

Materials Science: In the design of magnetic materials, luminescent probes, and metal-organic frameworks (MOFs).

Bioinorganic Chemistry: As models for the active sites of metalloenzymes or as potential therapeutic agents.

The synthesis of coordination compounds with pyridine-based ligands is a mature field, with numerous examples of complexes with diverse structures and properties. nih.govresearchgate.net

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square planar, Square pyramidal, Octahedral | Catalysis, Antifungal agents |

| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Magnetic materials |

| Zinc(II) | Tetrahedral, Octahedral | Luminescent sensors, Catalysis |

| Iron(III) | Octahedral | Catalysis, Bioinorganic models |

This table presents potential coordination scenarios based on common behaviors of pyridine-based ligands and various metal ions.

Integration into Polymer and Supramolecular Architectures

The functional groups of this compound make it a suitable monomer for incorporation into polymers. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for its participation in radical polymerization. Alternatively, it can be used in condensation polymerization with appropriate co-monomers. The resulting polymers would feature pyridine moieties in their side chains, which can impart interesting properties such as metal-coordination ability, pH-responsiveness, and thermal stability.

In the realm of supramolecular chemistry, the pyridine unit can participate in non-covalent interactions, such as hydrogen bonding and p-p stacking, to form well-defined, self-assembled structures. mdpi.com The acetylamino group is a strong hydrogen bond donor and acceptor, which can be exploited in the design of supramolecular assemblies. These self-assembled structures can have applications in areas like drug delivery, sensing, and nanotechnology. The formation of polymer complexes through supramolecular coordination is a known strategy for developing new functional materials. nih.gov

High-Throughput Screening (HTS) Library Development using the Chemical Compound

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly screening large numbers of compounds for a specific activity. nih.gov The development of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns. ku.edu

Due to its versatile synthetic handles, this compound is an excellent scaffold for the creation of focused compound libraries. By systematically modifying the hydroxymethyl and acetylamino groups, a large number of analogs can be generated. For example, the hydroxymethyl group can be esterified or etherified with a variety of building blocks, while the acetylamino group can be derivatized to introduce further diversity.

This approach allows for the exploration of the chemical space around the this compound core, which can lead to the identification of "hit" compounds with desired biological or material properties. The principles of designing compound libraries for HTS often involve maximizing structural diversity and ensuring drug-like properties. ku.eduresearchgate.net The structural features of this pyridine derivative make it a promising candidate for inclusion in such libraries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxymethyl-4-acetylaminopyridine, and what catalysts enhance reaction efficiency?

- Answer: A common approach involves coupling hydroxymethyl and acetylaminopyridine moieties using carbodiimide-based reagents like N,N′-Dicyclohexylcarbodiimide (DCC), often catalyzed by 4-Dimethylaminopyridine (DMAP) to accelerate acylation or esterification steps . Solvent selection (e.g., dry THF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. For hydroxymethylation, reductive amination or nucleophilic substitution under anhydrous conditions is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store the compound as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate ≥5 years of integrity under these conditions. Avoid exposure to moisture, as hydrolysis of the acetyl group may occur . Pre-weigh aliquots under inert gas (e.g., argon) to minimize repeated freeze-thaw cycles.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer:

- UV-Vis Spectroscopy: Confirm the λmax at 255 nm (characteristic of pyridine derivatives) .

- NMR: Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve the hydroxymethyl (-CH2OH) and acetylaminopyridine moieties. Compare chemical shifts to structurally related compounds (e.g., 4-dimethylaminopyridine) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C8H10N2O2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, UV-Vis) for this compound?

- Answer: Discrepancies often arise from impurities or solvent effects. For NMR, use deuterated solvents (e.g., DMSO-d6 or CDCl3) and ensure baseline purity (>98%) via HPLC . Cross-validate UV-Vis data by measuring extinction coefficients under standardized pH and temperature conditions . If conflicting crystallographic data exist, replicate single-crystal X-ray diffraction studies (as in related pyridine derivatives ).

Q. What strategies are effective in identifying and quantifying impurities in this compound batches?

- Answer:

- HPLC-UV/MS: Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Compare retention times to reference standards like 4-aminofolic acid or hydroxyphenylacetic acid derivatives .

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to generate degradation markers. Quantify impurities via peak-area normalization or external calibration .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

- Answer:

- Kinetic Studies: Use a factorial design to vary pH (3–10), temperature (25–60°C), and ionic strength. Monitor acetyl group hydrolysis via HPLC or fluorescence assays .

- Real-Time Monitoring: Employ inline <sup>19</sup>F NMR (if fluorinated analogs are used) or UV-Vis spectroscopy to track reaction progress. For example, study nucleophilic substitution reactions under basic conditions using anhydrous potassium carbonate .

Methodological Notes

- Contradiction Analysis: When interpreting conflicting data (e.g., stability vs. reactivity), apply time-series experiments (e.g., measure degradation rates at 1-week and 1-year intervals) to distinguish short-term efficacy from long-term instability .

- Catalytic Optimization: Screen alternative catalysts (e.g., 1-Hydroxybenzotriazole, HOBT) to improve yields in acylation steps, leveraging methodologies from DMAP-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.